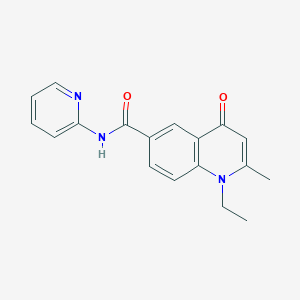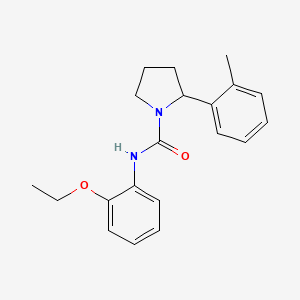
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is commonly referred to as DBDPE and is a type of brominated flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. DBDPE is known for its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in these industries.
作用機序
The mechanism of action of DBDPE is not fully understood. However, it is believed that DBDPE acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These bromine radicals react with free radicals produced during combustion, thereby interrupting the combustion process and reducing the flammability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBDPE are not well understood. However, studies have shown that DBDPE can accumulate in the body and can have potential toxic effects. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on human health.
実験室実験の利点と制限
The advantages of using DBDPE in lab experiments include its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in experiments involving high temperatures and fire hazards. However, the limitations of using DBDPE include its potential toxicity and impact on the environment, which may limit its use in certain experiments.
将来の方向性
Future research on DBDPE should focus on understanding its mechanism of action and potential therapeutic applications. Further studies are needed to fully understand its impact on the environment and human health, which may lead to the development of safer and more effective flame retardants. Additionally, research should focus on developing alternative flame retardants that are more environmentally friendly and less toxic.
合成法
The synthesis of DBDPE can be achieved through various methods, including the reaction of 1,3-diketones with benzoyl chlorides in the presence of a base. This method involves the use of solvents such as acetone or ethanol and is typically carried out at high temperatures. Other methods of synthesis include the reaction of benzoyl chlorides with ethyl acetoacetate in the presence of a catalyst.
科学的研究の応用
DBDPE has been extensively studied for its potential applications in various fields such as flame retardancy, environmental science, and biomedical research. In the field of flame retardancy, DBDPE has been shown to be highly effective in reducing the flammability of various materials such as plastics, textiles, and electronics. This has led to the increased use of DBDPE in the manufacturing of these products, thereby reducing the risk of fire hazards.
In environmental science, DBDPE has been studied for its impact on the environment and its potential toxicity. Studies have shown that DBDPE can accumulate in the environment and can have adverse effects on aquatic organisms and wildlife. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on the environment.
In biomedical research, DBDPE has been studied for its potential therapeutic applications. Studies have shown that DBDPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
特性
IUPAC Name |
1,3-dibenzoyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-22(4-2)19(27)23(17(25)15-11-7-5-8-12-15)21(29)24(20(22)28)18(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBKNSBPHNDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)


![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)